molecular formula C13H17NO4 B14914825 Methyl (2-(4-ethoxyphenyl)acetyl)glycinate

Methyl (2-(4-ethoxyphenyl)acetyl)glycinate

Cat. No.: B14914825
M. Wt: 251.28 g/mol
InChI Key: AUHDPMZNVVBKHT-UHFFFAOYSA-N
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Description

Methyl (2-(4-ethoxyphenyl)acetyl)glycinate is an organic compound with the molecular formula C13H17NO4 It is a derivative of glycine, an amino acid, and features an ethoxyphenyl group attached to the acetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(4-ethoxyphenyl)acetyl)glycinate typically involves the reaction of 4-ethoxyphenylacetic acid with glycine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(4-ethoxyphenyl)acetyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2-(4-ethoxyphenyl)acetyl)glycinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (2-(4-ethoxyphenyl)acetyl)glycinate involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-(4-methoxyphenyl)acetyl)glycinate
  • Methyl (2-(4-hydroxyphenyl)acetyl)glycinate
  • Methyl (2-(4-chlorophenyl)acetyl)glycinate

Uniqueness

Methyl (2-(4-ethoxyphenyl)acetyl)glycinate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for specific applications .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-[[2-(4-ethoxyphenyl)acetyl]amino]acetate

InChI

InChI=1S/C13H17NO4/c1-3-18-11-6-4-10(5-7-11)8-12(15)14-9-13(16)17-2/h4-7H,3,8-9H2,1-2H3,(H,14,15)

InChI Key

AUHDPMZNVVBKHT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC(=O)OC

Origin of Product

United States

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